Samuraciclib (ICEC0942) is a potent, orally bioavailable, and selective small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , ] It was discovered at Imperial College London. [] This compound represents a promising candidate for cancer treatment due to its ability to inhibit both cell cycle progression and transcriptional regulation, processes often dysregulated in cancer. [, , , ]
Molecular Structure Analysis
While a detailed molecular structure of Samuraciclib is not explicitly described in the provided papers, crystal structures of Samuraciclib bound to CDK2 have been determined. [] These structures, along with those of the closely related compound ICEC0943 bound to CDK2, have been used to generate models of Samuraciclib binding to its cellular target, CDK7. []
Mechanism of Action
Cell Cycle Inhibition: CDK7 activates other CDKs (e.g., CDK1, CDK2) through phosphorylation, driving the cell cycle. Samuraciclib inhibits this phosphorylation, leading to cell cycle arrest, primarily in the G1 phase. [, , , ] This arrest can subsequently induce cellular senescence. []
Transcriptional Inhibition: CDK7 phosphorylates RNA polymerase II (Pol II), a crucial step for transcription initiation. Samuraciclib inhibits this phosphorylation, leading to decreased levels of oncogenic transcripts, including c-Myc. [, , , ]
This dual mechanism of action makes Samuraciclib particularly effective against cancers exhibiting "transcriptional addiction" – a reliance on specific transcription factors and pathways for survival. []
Applications
Breast Cancer:
Effective against both hormone receptor-positive and triple-negative breast cancer (TNBC). [, , , ]
Demonstrates synergistic effects with hormonal therapies like tamoxifen in ER-positive models. [, ]
Shows potential for overcoming resistance to CDK4/6 inhibitors. [, , , ]
Prostate Cancer:
Inhibits proliferation and induces apoptosis in castration-resistant prostate cancer (CRPC) models. []
Shows promise as a single agent and in combination with antiandrogens like enzalutamide. []
Acute Myeloid Leukemia (AML):
Potently inhibits the proliferation of AML cell lines and patient-derived cells. []
Demonstrates efficacy in an AML xenograft model. []
Small Cell Lung Cancer (SCLC):
Exhibits anti-proliferative activity in SCLC models. []
Induces cell death in patient-derived SCLC spheroid models. []
Future Directions
Clinical Trials: Further clinical investigation of Samuraciclib is ongoing to determine its safety, efficacy, and optimal dosing strategies in various cancer types. [, , , , ]
Biomarker Development: Identifying predictive biomarkers for Samuraciclib response, such as active mTOR signaling or specific genetic mutations, will be crucial for personalizing treatment and improving patient outcomes. [, , , , ]
Combination Therapies: Exploring rational combinations of Samuraciclib with other targeted therapies (e.g., hormonal therapies, CDK4/6 inhibitors, PI3K inhibitors) holds potential for synergistic anti-cancer effects and overcoming resistance mechanisms. [, , , , , ]
Resistance Mechanisms: Understanding the mechanisms of acquired resistance to Samuraciclib will be essential for developing strategies to prevent or circumvent resistance and enhance its long-term effectiveness. []
Related Compounds
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer. [, , , , , , ]
Relevance: Multiple studies investigated the use of Fulvestrant in combination with Samuraciclib for the treatment of advanced HR+ breast cancer, particularly in patients who have progressed after CDK4/6 inhibitor treatment. [, , , , , ] Preclinical data suggests potential synergistic effects between these two compounds. []
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. []
Relevance: Research demonstrated that combining Tamoxifen with Samuraciclib resulted in complete growth arrest of estrogen receptor-positive (ER+) tumor xenografts. This finding suggests potential benefits of combining Samuraciclib with hormonal agents like Tamoxifen. []
Elacestrant
Compound Description: Elacestrant is an oral SERD that has shown a significant progression-free survival (PFS) benefit over standard endocrine treatment in ER+/HER2- advanced or metastatic breast cancer patients previously treated with a CDK4/6 inhibitor. []
Relevance: Similar to Fulvestrant, Elacestrant is being investigated in combination with Samuraciclib as a potential treatment strategy for HR+ breast cancer. [] Non-clinical data indicates that the biological mechanisms supporting the combination of Samuraciclib with endocrine therapies like Fulvestrant also apply to Elacestrant. []
Abemaciclib
Compound Description: Abemaciclib is a CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant, or as monotherapy, for the treatment of ER+/HER2- advanced or metastatic breast cancer. []
Relevance: Abemaciclib, along with other CDK4/6 inhibitors, is relevant to Samuraciclib research as it addresses a similar patient population: those with HR+ advanced or metastatic breast cancer, often after progressing on a CDK4/6 inhibitor. [, ] Preclinical studies indicate a potential synergistic interaction between Abemaciclib and Samuraciclib in ER+ breast cancer cells. []
Ribociclib
Compound Description: Ribociclib is another CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant for the treatment of ER+/HER2- advanced or metastatic breast cancer. []
Relevance: Similar to Abemaciclib, Ribociclib's relevance lies in its use for treating a comparable patient population as Samuraciclib, and preclinical studies suggest potential synergistic effects when combined with Samuraciclib. []
THZ1
Compound Description: THZ1 is a potent and selective covalent inhibitor of CDK7. [, ]
Relevance: THZ1 serves as a comparative CDK7 inhibitor in studies evaluating the efficacy of Samuraciclib, also a CDK7 inhibitor. [, ] These comparisons help to understand the specific benefits and mechanisms of action of Samuraciclib in different cancer models.
ICEC0943
Compound Description: ICEC0943 is a small-molecule inhibitor that selectively inhibits CDK7. []
Relevance: Along with ICEC0942 (Samuraciclib), ICEC0943 was used in a study to understand the selectivity of these inhibitors towards CDK7. [] This research involved structural, biophysical, and modelling approaches to determine the binding modes of these inhibitors to CDK7 and its off-target CDK2.
BS-181
Compound Description: BS-181 is identified as the first selective CDK7 inhibitor and has shown the ability to inhibit breast cancer cell growth both in vitro and in vivo. []
Relevance: BS-181 is a precursor to Samuraciclib in the development of selective CDK7 inhibitors for cancer treatment. [] Samuraciclib was developed based on BS-181, with screening of over a thousand analogs leading to its identification as a clinical candidate.
Palbociclib
Compound Description: Palbociclib is a CDK4/6 inhibitor used in the treatment of HR+, HER2- advanced or metastatic breast cancer. []
Relevance: Palbociclib is relevant to the research on Samuraciclib as it identifies a potential therapeutic strategy for overcoming resistance to Palbociclib. [] Studies demonstrated the effectiveness of combining CDK7 and CDK9 inhibitors, including Samuraciclib, with Palbociclib in Palbociclib-resistant models.
NVP-2
Compound Description: NVP-2 is a potent and selective inhibitor of CDK9. []
Relevance: NVP-2 was used alongside CDK7 inhibitors, including Samuraciclib, to investigate potential therapeutic strategies for endocrine-resistant and Palbociclib-resistant breast cancer. [] Results indicated that NVP-2, in combination with CDK7 inhibitors, was effective in both Palbociclib-resistant and endocrine-resistant settings.
AZD4573
Compound Description: AZD4573 is a selective CDK9 inhibitor. []
Relevance: Similar to NVP-2, AZD4573 was used in conjunction with CDK7 inhibitors, including Samuraciclib, to assess their efficacy in various breast cancer models, particularly in the context of endocrine and Palbociclib resistance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ICEC0942, also known as PPDA-001 and CT7001, is a potent, orally active and selective CDK7 inhbitior. It selectively inhibits CDK7, with an IC50 of 40 nmol/L; IC50 values for CDK1, CDK2, CDK5, and CDK9 were 45-, 15-, 230-, and 30-fold higher. In vitro studies show that a wide range of cancer types are sensitive to CDK7 inhibition with GI50 values ranging between 0.2 and 0.3 μmol/L. In xenografts of both breast and colorectal cancers, the drug has substantial antitumor effects. In addition, combination therapy with tamoxifen showed complete growth arrest of ER-positive tumor xenografts. ICEC0942 may also be effective in other cancers that display characteristics of transcription factor addiction, such as acute leukaemia and small-cell lung cancer.
GSK1702934A is an activator of transient receptor potential canonical 3 (TRPC3) and TRPC6.1 It induces TRPC3- and TRPC6-dependent currents in whole-cell patch-clamp assays using HEK293 cells expressing the human channels (EC50s = 0.08 and 0.44 µM, respectively). GSK1702934A enhances contractility and induces arrhythmias in hearts isolated from TRPC3-overexpressing, but not wild-type, mice. GSK1702934A is a a TRPC3 activator. SK1702934A induced a transient, non-selective conductance and prolonged action potentials in TRPC3-overexpressing myocytes but lacked significant electrophysiological effects in wild-type myocytes. GSK1702934A transiently enhanced contractility and evoked arrhythmias in isolated Langendorff hearts from TRPC3-overexpressing but not wild-type mice.
GSK163090 is Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. GSK163090 was found to combine potent in vivo activity with a strong preclinical developability profile, and on this basis it was selected as a drug candidate with the aim of assessing its potential as a fast-onset antidepressant/anxiolytic.
GSK172981 is a non-peptide tachykinin NK3 receptor antagonist. GSK172981 demonstrated high affinity for recombinant human (pK(i) value 7.7) and native guinea pig (pK(i) value 7.8) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK172981 to be a competitive antagonist (pA(2)=7.2) at cloned human tachykinin NK(3) receptor. GSK172981 also exhibited a competitive profile in antagonizing neurokinin B-stimulated neuronal activity recorded from the guinea pig medial habenula slices (apparent pK(B)=8.1). GSK172981 is potentially useful in the treatment of schizophrenia.
GSK180 is a potent and selective competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, with an IC50 of ~6 nM.